![molecular formula C24H28N2O4S B2534999 1-[4-(4-メチルベンゼンスルホニル)ピペラジン-1-イル]-3-(ナフタレン-2-イルオキシ)プロパン-2-オール CAS No. 667891-35-2](/img/structure/B2534999.png)
1-[4-(4-メチルベンゼンスルホニル)ピペラジン-1-イル]-3-(ナフタレン-2-イルオキシ)プロパン-2-オール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Naphthalen-2-yloxy)-3-(4-tosylpiperazin-1-yl)propan-2-ol is a synthetic organic compound that features a naphthalene moiety, a tosylated piperazine ring, and a propanol group
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly in targeting specific receptors or enzymes.
Industry: Use in the development of new materials with specific properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Naphthalen-2-yloxy)-3-(4-tosylpiperazin-1-yl)propan-2-ol typically involves multiple steps:
Formation of the Naphthalen-2-yloxy Intermediate: This step involves the reaction of naphthalene with an appropriate halogenating agent to form a halogenated naphthalene derivative, followed by nucleophilic substitution with an alcohol to form the naphthalen-2-yloxy group.
Synthesis of the Tosylpiperazine Intermediate: Piperazine is reacted with tosyl chloride in the presence of a base to form the tosylated piperazine.
Coupling Reaction: The naphthalen-2-yloxy intermediate is then coupled with the tosylpiperazine intermediate using a suitable linker, such as a halogenated propanol, under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
1-(Naphthalen-2-yloxy)-3-(4-tosylpiperazin-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The propanol group can be oxidized to form a ketone or carboxylic acid.
Reduction: The naphthalen-2-yloxy group can be reduced to form a dihydronaphthalene derivative.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the tosyl group.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Dihydronaphthalene derivatives.
Substitution: Various substituted piperazine derivatives.
作用機序
The mechanism of action of 1-(Naphthalen-2-yloxy)-3-(4-tosylpiperazin-1-yl)propan-2-ol would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The naphthalene and piperazine moieties could play key roles in these interactions.
類似化合物との比較
Similar Compounds
1-(Naphthalen-2-yloxy)-3-(4-methylpiperazin-1-yl)propan-2-ol: Similar structure but with a methyl group instead of a tosyl group.
1-(Naphthalen-2-yloxy)-3-(4-benzylpiperazin-1-yl)propan-2-ol: Similar structure but with a benzyl group instead of a tosyl group.
Uniqueness
1-(Naphthalen-2-yloxy)-3-(4-tosylpiperazin-1-yl)propan-2-ol is unique due to the presence of the tosyl group, which can influence its chemical reactivity and biological activity. The combination of the naphthalene moiety and the tosylated piperazine ring provides a distinct set of properties that can be leveraged in various applications.
特性
IUPAC Name |
1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-3-naphthalen-2-yloxypropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4S/c1-19-6-10-24(11-7-19)31(28,29)26-14-12-25(13-15-26)17-22(27)18-30-23-9-8-20-4-2-3-5-21(20)16-23/h2-11,16,22,27H,12-15,17-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRPOOAJAUDNOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(COC3=CC4=CC=CC=C4C=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2534918.png)
![N1-(3-nitrophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2534920.png)
![2-(4-fluorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine](/img/structure/B2534921.png)

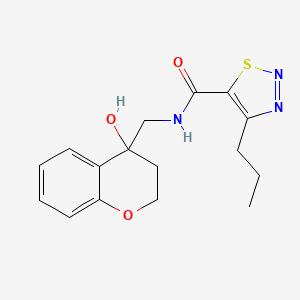
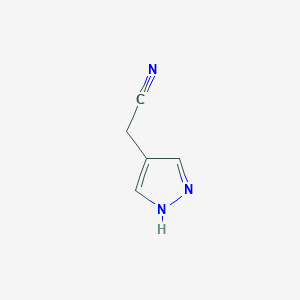
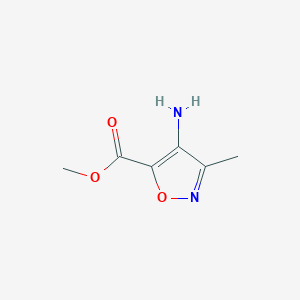

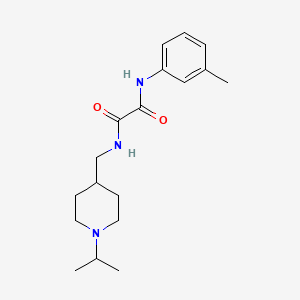

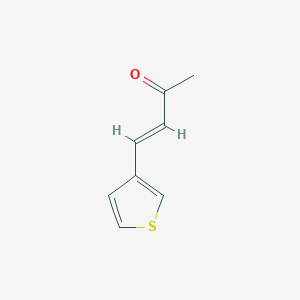

![2-(2,2-Difluoroethyl)-4-(difluoromethyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2534935.png)
![2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2534936.png)
